Topaquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

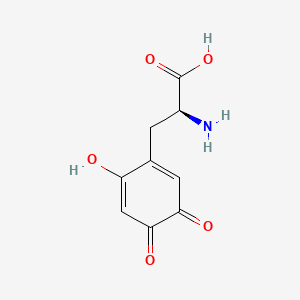

(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRFBISQAMHSIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982735 | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64192-68-3, 135791-48-9 | |

| Record name | 6-Hydroxydopa quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Topaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxydopa quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-TOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Post-Translational Modification of Tyrosine

TPQ is generated via post-translational modification of a conserved tyrosine residue within CAOs. This process occurs in situ, requiring no external enzymes beyond the apo-protein itself, copper ions, and molecular oxygen. The tyrosine side chain undergoes a six-electron oxidation to form TPQ, progressing through intermediates such as dopaquinone (2,4,5-trihydroxyphenylalanine quinone). The reaction begins with the hydroxylation of tyrosine to dopa (3,4-dihydroxyphenylalanine), followed by further oxidation to dopaquinone and subsequent rearrangement to TPQ.

Table 1: Key Stages in TPQ Biosynthesis

| Stage | Reagents/Conditions | Intermediate |

|---|---|---|

| Tyrosine hydroxylation | Cu(II), O₂, pH 7.4 | Dopa |

| Dopa oxidation | Cu(II)-mediated autoxidation | Dopaquinone |

| Quinone rearrangement | Non-enzymatic tautomerization | This compound (TPQ) |

Role of Copper and Molecular Oxygen

Copper ions are indispensable for TPQ biogenesis, acting as both structural and catalytic components. Cu(II) facilitates the autoxidation of dopa to dopaquinone and stabilizes reactive intermediates during the hydroxylation steps. Molecular oxygen serves as the terminal electron acceptor, enabling the six-electron oxidation of tyrosine. Intriguingly, the coexistence of a one-electron redox metal (copper) and a two-electron oxidant (O₂) suggests a multi-step radical mechanism, though the exact sequence remains partially unresolved.

In Vitro Synthesis Approaches

Model Compounds and Metal Ion Effects

In vitro studies utilizing 4-tert-butylphenolic analogs have clarified TPQ’s autoxidation mechanism. For example, 1,2,5-trihydroxy-4-tert-butylbenzene (a topa analog) undergoes Cu(II)-catalyzed oxidation to its quinone form, mirroring the enzymatic pathway. Polyvinyl-alcohol-based resins functionalized with mono- and di-hydroxyphenolic groups further demonstrate the role of copper in accelerating quinonization rates under physiological conditions (pH 7.4).

Table 2: Autoxidation Rates of Model Compounds

| Compound | Cu(II) Presence | Reaction Rate (Relative) |

|---|---|---|

| 1,2,5-Trihydroxy-4-tert-butylbenzene | Yes | 4.8× faster |

| Dopaquinone analog | No | Baseline |

Chemical Synthesis Strategies

Synthetic Routes from Tyrosine Derivatives

While TPQ is primarily biosynthesized, chemical synthesis routes have been explored for analytical and mechanistic studies. One approach involves the oxidation of tyrosine derivatives using strong oxidizing agents (e.g., Fremy’s salt) under controlled pH conditions. However, these methods often yield low TPQ quantities due to competing side reactions, necessitating chromatographic purification. The HMDB entry for TPQ (HMDB0011639) confirms its chemical formula (C₉H₉NO₅) and IUPAC name, providing a foundation for synthetic design.

Enzymatic Preparation and Mutagenesis

Recombinant Expression of Copper Amine Oxidases

TPQ-containing enzymes like Arthrobacter globiformis amine oxidase (AGAO) are produced recombinantly in E. coli or yeast systems. The apo-enzyme is incubated with Cu(II) and O₂ to trigger TPQ biogenesis post-translationally. Mutagenesis studies, such as the Asn381Ala mutation in AGAO, reveal that conserved residues govern TPQ’s conformational flexibility during catalysis. This mutant exhibits a 160-fold reduction in activity, underscoring the importance of structural constraints in TPQ stability.

Purification and Characterization Techniques

Electrophoretic Separation

Polyacrylamide gel electrophoresis (PAGE) under native and denaturing conditions (SDS-PAGE) is employed to isolate TPQ-containing enzymes. For example, plasma amine oxidase (PAO) binds selectively to resins like TentaGel S-Br, enabling affinity-based purification. Electrophoresis in Tris-glycine buffer (pH 8.5) at 4°C preserves TPQ’s redox state during separation.

Table 3: Purification Protocols for TPQ-Containing Enzymes

| Method | Conditions | Yield/Purity |

|---|---|---|

| Affinity Chromatography | TentaGel S-Br resin, borate buffer | >90% purity |

| SDS-PAGE | 10% SDS, 5% β-mercaptoethanol | Analytical separation |

Spectroscopic and Crystallographic Analysis

UV-Vis spectroscopy identifies TPQ’s characteristic absorption maxima at 480 nm (oxidized form) and 360 nm (reduced form). X-ray crystallography of AGAO mutants has resolved TPQ’s “off-copper” and “on-copper” conformations, providing atomic-level insights into its catalytic cycle.

Recent Advances in TPQ Engineering

Conformational Dynamics and Semiquinone Stability

Recent studies highlight TPQ’s large conformational changes during semiquinone formation. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal that TPQ transitions from an “off-copper” to “on-copper” state via ring rotation and sliding motions, stabilized by hydrogen bonding with Tyr284. Engineering efforts focus on modulating these dynamics to enhance TPQ’s reactivity with O₂, potentially improving CAO catalytic efficiency.

Chemical Reactions Analysis

Types of Reactions: Topaquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Copper ions and molecular oxygen are essential for the oxidation of tyrosine to this compound.

Reduction: Amine substrates are commonly used in the reduction of this compound.

Substitution: Acetic anhydride and acidic catalysts are used in the Thiele-Winter acetoxylation method to prepare hydroxyquinone derivatives.

Major Products Formed:

Scientific Research Applications

Enzymatic Catalysis

1.1 Mechanism of Action

Topaquinone plays a crucial role in the catalytic mechanism of copper amine oxidases, where it facilitates the oxidation of primary amines to aldehydes. The biogenesis of TPQ involves the autocatalytic oxidation of a tyrosine side chain in the enzyme's active site, which is essential for its enzymatic function . The TPQ cofactor undergoes significant conformational changes during catalysis, which are critical for its reactivity and interaction with substrates .

1.2 Case Studies

- Study on Copper Amine Oxidase from Arthrobacter globiformis : This research demonstrated how TPQ contributes to substrate binding and catalysis. By using site-specific mutagenesis, researchers identified key amino acids involved in TPQ formation and activity . The study revealed that mutations at specific lysine residues did not significantly affect TPQ formation, indicating a robust biogenesis pathway.

- Kinetic Analysis of TPQ Formation : Another study examined the kinetics of TPQ formation in CAOs, revealing that the rate of product formation was influenced by the binding affinity of copper ions to the enzyme . This insight into the kinetics is crucial for optimizing enzyme activity in biotechnological applications.

Synthetic Organic Chemistry

2.1 Catalytic Applications

This compound has been utilized as a catalyst in various organic transformations due to its ability to facilitate oxidation reactions under mild conditions. Research has shown that TPQ mimics can serve as effective catalysts for aerobic oxidation processes, including the conversion of primary amines to imines .

2.2 Case Studies

- Biologically Inspired Co-Catalytic Systems : A study explored the use of a TPQ-like co-catalyst for the aerobic oxidation of primary amines to imines. The findings suggested that these systems could operate efficiently under environmentally friendly conditions, showcasing TPQ's potential in green chemistry applications .

- Mechanistic Insights into Oxidation Reactions : Another investigation provided mechanistic insights into how TPQ facilitates oxidation reactions through its unique electronic structure and conformational dynamics . This understanding is vital for designing new catalysts based on TPQ.

Material Science

3.1 Functional Materials Development

The unique properties of this compound have led to its exploration in developing functional materials, particularly those requiring redox-active components. Its ability to undergo reversible redox reactions makes it suitable for applications in sensors and energy storage devices.

3.2 Case Studies

- Development of Redox-Active Polymers : Research has indicated that incorporating TPQ into polymer matrices can enhance their electrochemical properties, making them suitable for use in batteries and supercapacitors . This application leverages TPQ's redox capabilities to improve energy storage efficiency.

Data Summary Table

Mechanism of Action

Topaquinone exerts its effects through its role as a redox cofactor in copper amine oxidases. The mechanism involves the following steps:

Oxidative Deamination: this compound catalyzes the oxidative deamination of primary amines to aldehydes, ammonia, and hydrogen peroxide.

Formation of Schiff Base: The amine substrate nucleophilically attacks the oxidized form of this compound, forming a Schiff base intermediate.

Reduction to Aminoresorcinol: The Schiff base intermediate is reduced to an aminoresorcinol form, which can equilibrate with a semiquinone radical.

The molecular targets include the amine substrates and the copper ion at the active site of the enzyme. The pathways involved are primarily related to the redox cycling of this compound and the catalytic activity of copper amine oxidases .

Comparison with Similar Compounds

Structural Comparison with Similar Quinone Cofactors

TPQ belongs to a family of tyrosine-derived quinone cofactors. Key structural distinctions are outlined below:

Functional Roles in Enzymatic Reactions

- TPQ : Central to amine oxidation in CAOs. Substrates include histamine, putrescine, and neurotransmitters. Catalyzes two-step reactions: (1) Schiff base formation with amines and (2) reoxidation by O₂, producing H₂O₂ .

- LTQ: Mediates crosslinking of collagen and elastin in extracellular matrices, crucial for tissue integrity.

- TTQ : Enables bacterial growth on methylamine as a carbon/nitrogen source via reductive amination .

- PQQ: Acts as a redox shuttle in methanol dehydrogenases, supporting energy metabolism in methylotrophic bacteria .

Inhibitor Specificity and Clinical Implications

- TPQ-Specific Inhibitors: Aminoguanidine: Binds covalently to TPQ’s active site, irreversibly inhibiting >95% of diamine oxidase (DAO) activity . Hydrazine derivatives (e.g., LJP1207): Target TPQ-dependent enzymes like semicarbazide-sensitive amine oxidase (SSAO) .

- LTQ/TTQ/PQQ: Limited evidence of specific inhibitors in the provided data, highlighting TPQ’s unique pharmacological relevance.

Biological Activity

Topaquinone (TPQ), a redox-active cofactor derived from the post-translational modification of tyrosine residues in copper amine oxidases (CAOs), plays a critical role in the oxidative deamination of biogenic amines. This article explores the biological activity of TPQ, focusing on its mechanisms, structural characteristics, and implications in enzymatic reactions.

Overview of this compound

This compound is structurally characterized as 2,4,5-trihydroxyphenylalaninequinone. It is essential for the catalytic function of CAOs, which are enzymes that facilitate the oxidative deamination process. The formation of TPQ involves complex biochemical pathways and is crucial for the enzyme's overall activity.

The biological activity of TPQ is primarily linked to its role in electron transfer during enzymatic reactions. The following sections detail the mechanisms involved in TPQ's activity:

- Oxidative Deamination : TPQ acts as an electron acceptor during the oxidative deamination of amines. The substrate amine forms a Schiff base with TPQ, which subsequently undergoes reduction to yield an aminoresorcinol form while oxidizing the amine to an aldehyde .

- Conformational Changes : The catalytic cycle of CAOs involves significant conformational changes in the TPQ cofactor. Studies have shown that these changes are influenced by surrounding amino acids, particularly Asn381, which stabilizes the active conformation necessary for catalysis .

- Protonation States : Research indicates that unique protonation states of both TPQ and key residues like Asp298 are critical for enzyme functionality. These states influence the reactivity and stability of intermediates formed during catalysis .

Structural Insights

The structural dynamics of TPQ have been extensively studied through various techniques, including X-ray crystallography and electron paramagnetic resonance (EPR). Notable findings include:

- Formation Kinetics : The biogenesis rate of TPQ varies significantly based on copper loading conditions. For instance, studies show that TPQ formation is approximately 700 times slower under certain conditions compared to others, highlighting the importance of thermodynamic and kinetic factors in its activation .

- Spectroscopic Characteristics : Spectroscopic analyses reveal distinct absorption peaks corresponding to different oxidation states of TPQ. These transitions are crucial for understanding how TPQ functions within enzymatic cycles .

Case Studies

Several case studies illustrate the biological significance and applications of TPQ:

- Copper Amine Oxidases in Bacteria : Research on Arthrobacter globiformis has demonstrated how mutations affecting residues near TPQ can drastically alter enzymatic activity. For example, mutations at Asn381 resulted in a 160-fold decrease in reaction rate, underscoring the importance of this residue in stabilizing the active form of TPQ .

- Thermodynamic Analysis : A study conducted using thermodynamic methods elucidated how conformational changes in TPQ affect its reactivity during catalysis. This research provided insights into how environmental factors can influence enzyme efficiency and substrate interactions .

Data Table: Key Findings on this compound Activity

Q & A

Q. How is Topaquinone (TPQ) identified as a cofactor in copper amine oxidases?

TPQ identification involves proteolytic digestion of enzyme derivatives (e.g., phenylhydrazones) followed by Edman degradation and resonance Raman spectroscopy. These methods confirm TPQ's presence via sequence alignment and spectral comparisons with model compounds . UV-Vis spectroscopy can also detect TPQ intermediates based on distinct absorption maxima (e.g., 480 nm for TPQox, 310 nm for TPQred) .

Q. What experimental strategies validate TPQ's structural role in enzymatic catalysis?

Use X-ray crystallography to resolve TPQ's spatial arrangement within enzyme active sites. Pair this with site-directed mutagenesis of conserved residues (e.g., Asn-TPQ-Asp/Glu consensus sequence) to assess functional impacts. Kinetic assays measuring substrate turnover can correlate structural changes with catalytic efficiency .

Q. How do researchers detect TPQ modifications in vivo?

Employ immunoassays (e.g., ELISA) with TPQ-specific antibodies (e.g., ab256639) to quantify TPQ levels in tissues. Combine this with mass spectrometry to identify post-translational modifications like glycosylation or TPQ oxidation states .

Advanced Research Questions

Q. What mechanisms underlie TPQ biogenesis from tyrosine residues?

TPQ formation involves copper-dependent autoxidation:

- Step 1 : Dioxygen binds to Cu(II) at equatorial positions.

- Step 2 : O-O bond cleavage generates reactive intermediates (e.g., Cu(II)-peroxy species).

- Step 3 : Hydroxide ions mediate tyrosine hydroxylation to form Dopaquinone, which oxidizes to TPQ. Computational studies (B3LYP DFT) suggest this process is pH-dependent and exothermic .

Q. How to resolve contradictions in TPQ-dependent reaction kinetics across enzyme isoforms?

- Experimental design : Compare kinetic parameters (e.g., , ) for TPQ-containing enzymes (e.g., plasma vs. intracellular amine oxidases) under standardized pH and temperature conditions.

- Data analysis : Use multivariate regression to isolate variables (e.g., glycosylation, copper coordination) affecting catalytic rates. Discrepancies may arise from differences in TPQ microenvironment or substrate accessibility .

Q. What methodologies track TPQ intermediates during catalytic turnover?

Q. How to model TPQ's electronic interactions in enzyme-substrate complexes?

Use molecular docking (e.g., GOLD software) to simulate TPQ-arginine covalent binding in active sites. Validate with resonance Raman data to confirm charge-transfer interactions and orbital hybridization patterns .

Methodological Guidance for Research Design

Table 1: Key Spectral Signatures of TPQ Intermediates

Table 2: Consensus Sequence for TPQ-containing Enzymes

| Organism | Consensus Sequence | Identity (%) |

|---|---|---|

| Porcine plasma | Asn-TPQ-Asp | 89% |

| Pea seedlings | Asn-TPQ-Glu | 45% |

| Human VAP-1 | Asn-TPQ-Asp (glycosylated) | 56% |

| Sequence alignment data from proteolytic peptide analysis . |

Key Considerations for Robust Research

- Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of copper concentrations and buffer conditions .

- Data validation : Cross-reference spectroscopic results with crystallographic data to avoid artifacts from TPQ photodegradation .

- Ethical compliance : Secure institutional approval for animal or human tissue use, especially when employing antibodies like ab256639 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.